molecular formula C17H8F6N2O8 B050988 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane CAS No. 115873-09-1

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

Cat. No. B050988
M. Wt: 482.24 g/mol
InChI Key: HTFPTCABXGMXOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorine-containing compounds often involves multiple steps, starting with the condensation of 2,2-bis(4-hydroxyphenyl)hexafluoropropane with aromatic nitro compounds in the presence of a base, followed by a reduction step to introduce amine functionalities. For example, a two-step synthesis was employed to create a fluorine-containing diamine, which was then used to prepare fluorine-containing polyamides with high thermal stability and crystallinity (Liaw & Wang, 1996).

Molecular Structure Analysis

The molecular structure of compounds related to 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane is characterized by the presence of the hexafluoropropane moiety, which imparts a high degree of thermal stability and alters the physical properties of the derived polymers. For instance, polymers derived from similar fluorinated diamines exhibit a range of glass transition temperatures and maintain structural integrity at high temperatures, indicating the influence of the hexafluoropropane core on the material's thermal properties (Liaw & Wang, 1996).

Chemical Reactions and Properties

Fluorinated compounds such as 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane participate in a variety of chemical reactions, especially in the synthesis of advanced polymeric materials. The presence of fluorine atoms significantly affects the reactivity and final properties of the polymers. For example, polyamides synthesized from fluorine-containing diamines and aromatic diacids exhibit excellent solubility in polar aprotic solvents, high thermal stability, and distinct crystalline behaviors (Liaw & Wang, 1996).

Physical Properties Analysis

The physical properties of materials derived from 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, such as polyamides and polyimides, are significantly influenced by the fluorinated backbone. These materials often show high thermal stability, with no mass loss observed below 350°C and a 10% mass loss at temperatures above 467°C in a nitrogen atmosphere. They also display a range of glass transition temperatures, underscoring the role of the fluorinated core in enhancing material properties (Liaw & Wang, 1996).

Chemical Properties Analysis

The chemical properties of fluorine-containing compounds, including 2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane, are marked by their resistance to chemical degradation and their ability to form strong bonds with other elements, including carbon and nitrogen. This reactivity is leveraged in the synthesis of polyamides and polyimides, where the fluorinated compounds contribute to the formation of polymers with enhanced chemical stability, resistance to solvents, and lower dielectric constants, making them suitable for applications in electronics and materials science (Liaw & Wang, 1996).

Scientific Research Applications

Synthesis and Characterization of Fluorine-Containing Polymers

Research has focused on synthesizing and characterizing fluorine-containing polymers derived from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane and its related compounds. These polymers exhibit unique thermal, optical, and mechanical properties making them suitable for high-performance applications.

  • Polybenzoxazole Monomers : The synthesis of fluorine-containing polybenzoxazole monomers from derivatives of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane has been reported. These monomers show promise for creating materials with exceptional thermal stability and mechanical strength (Fu Ju-sun, 2007).

  • Polyimide Monomers : Another study highlighted the synthesis of polyimide monomers from 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane derivatives, indicating their potential in forming polyimides with high thermal resistance and solubility in various solvents (Zhang Shu-xiang, 2012).

  • Fluorine-Containing Polyamides : The development of fluorine-containing polyamides using similar compounds has been explored. These materials are characterized by their solubility in polar aprotic solvents and high thermal stability, suggesting their use in advanced engineering applications (D. Liaw & Kun-Li Wang, 1996).

Advanced Applications in Materials Science

The applications of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane derivatives extend to various areas of materials science, including gas separation technologies and the development of coatings and adhesives with superior properties.

  • Gas Separation Technologies : A novel iron-based microporous metal-organic framework utilizing 2,2-bis(4-carboxyphenyl)-hexafluoropropane has shown high selectivity toward CO2, H2S, and SO2. This material exhibits strong hydrophobic character and chemical stability, making it a promising candidate for gas separation processes (Daofei Lv et al., 2018).

  • Coating Materials for Sensors : The synthesis of 2,2-bis(3-allyl-4-hydroxyphenyl)hexafluoropropane from derivatives of this compound has been achieved, and the resulting materials are used as coating materials for the detection of toxic chemical warfare agents, demonstrating the potential of these compounds in safety and defense applications (Pinaki S. Bhadury et al., 2005).

  • Epoxy Adhesives : The novel fluorine-containing epoxy curing agent synthesized from derivatives of 2,2-bis(4-carboxy-3-nitrophenyl)hexafluoropropane has been utilized to prepare epoxy adhesives with excellent comprehensive properties, highlighting the versatility of these compounds in creating high-performance adhesives (Yu Xin-hai, 2009).

properties

IUPAC Name

4-[2-(4-carboxy-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F6N2O8/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(26)27)11(5-7)24(30)31)8-2-4-10(14(28)29)12(6-8)25(32)33/h1-6H,(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFPTCABXGMXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F6N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554646
Record name 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(4-carboxy-3-nitrophenyl)hexafluoropropane

CAS RN

115873-09-1
Record name 4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-nitrobenzoic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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